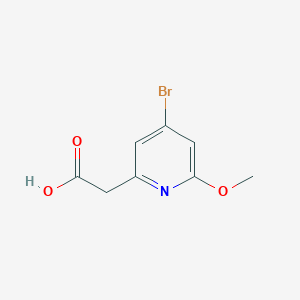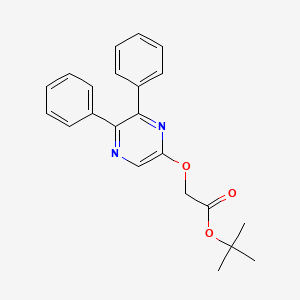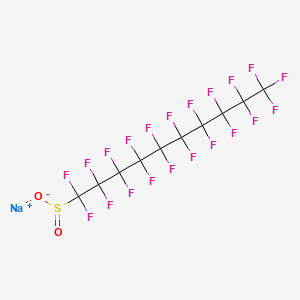
Sodium;1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-henicosafluorodecane-1-sulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium;1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-henicosafluorodecane-1-sulfinate: is a complex organofluorine compound. It is characterized by the presence of multiple fluorine atoms, which contribute to its unique chemical properties. This compound is of interest in various fields due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sodium;1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-henicosafluorodecane-1-sulfinate typically involves the fluorination of decane derivatives followed by sulfonation. The reaction conditions often require the use of strong fluorinating agents and controlled environments to ensure the stability of the fluorinated product.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The sulfonation step is usually carried out in reactors designed to withstand the corrosive nature of the sulfonating agents.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: Reduction reactions are less common but can be achieved under specific conditions.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions due to the presence of fluorine atoms.
Common Reagents and Conditions:
Oxidation: Strong oxidizers like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Nucleophiles like hydroxide ions or amines.
Major Products:
Oxidation: Products may include various oxidized fluorinated derivatives.
Reduction: Reduced forms of the compound with fewer fluorine atoms.
Substitution: Substituted products where fluorine atoms are replaced by other functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a reagent in organic synthesis due to its unique reactivity.
- Acts as a precursor for the synthesis of other fluorinated compounds.
Biology:
- Investigated for its potential use in biological imaging due to its fluorine content.
Medicine:
- Explored for its potential in drug delivery systems, leveraging its stability and reactivity.
Industry:
- Utilized in the production of specialized materials, including fluorinated polymers and surfactants.
Wirkmechanismus
The mechanism by which Sodium;1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-henicosafluorodecane-1-sulfinate exerts its effects is primarily through its interaction with other molecules via its fluorine atoms. These interactions can lead to the formation of stable complexes or the facilitation of specific chemical reactions. The molecular targets and pathways involved often depend on the specific application and the environment in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Perfluorooctanoic acid (PFOA): Known for its use in industrial applications and environmental persistence.
Perfluorooctanesulfonic acid (PFOS): Used in various industrial processes and known for its stability.
Uniqueness: Sodium;1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-henicosafluorodecane-1-sulfinate is unique due to its specific fluorination pattern and the presence of a sulfonate group. This combination imparts distinct chemical properties, making it suitable for specialized applications that require high stability and reactivity.
Eigenschaften
Molekularformel |
C10F21NaO2S |
|---|---|
Molekulargewicht |
606.13 g/mol |
IUPAC-Name |
sodium;1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-henicosafluorodecane-1-sulfinate |
InChI |
InChI=1S/C10HF21O2S.Na/c11-1(12,3(15,16)5(19,20)7(23,24)9(27,28)29)2(13,14)4(17,18)6(21,22)8(25,26)10(30,31)34(32)33;/h(H,32,33);/q;+1/p-1 |
InChI-Schlüssel |
SRZVSXCCIRWUGB-UHFFFAOYSA-M |
Kanonische SMILES |
C(C(C(C(C(C(F)(F)S(=O)[O-])(F)F)(F)F)(F)F)(F)F)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


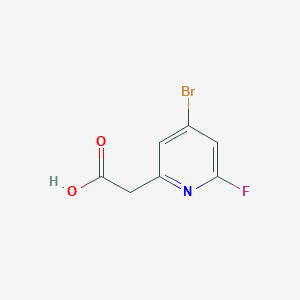
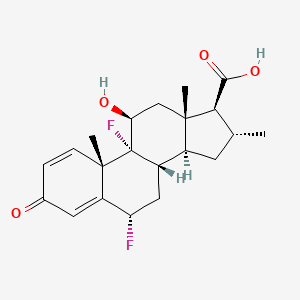
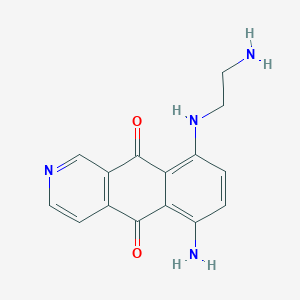
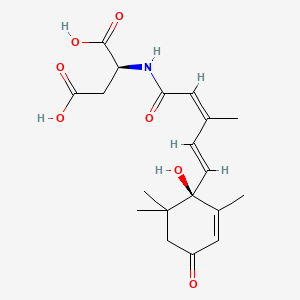


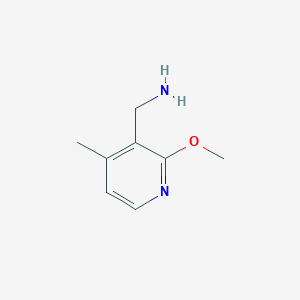
![N-[(2R,3R,4R,5R)-3-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4,5,6-trihydroxy-1-oxohexan-2-yl]acetamide](/img/structure/B13442283.png)
![N-[4-(4-bromophenyl)phenyl]-N-phenyl-4-(4-phenylphenyl)aniline](/img/structure/B13442289.png)



